N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide

TRPV1 antagonist Pain Inflammation

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide (CAS 1235353-82-8) is a hybrid heterocyclic compound that links a quinoline moiety to an isoxazole-5-carboxamide pharmacophore via a flexible n-propyloxy spacer. This specific architecture places it within the class of isoxazole-5-carboxamide derivatives claimed as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a validated target for pain and inflammatory disorders.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 1235353-82-8
Cat. No. B2676614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide
CAS1235353-82-8
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NO3)N=CC=C2
InChIInChI=1S/C16H15N3O3/c20-16(14-7-10-19-22-14)18-9-3-11-21-13-6-1-4-12-5-2-8-17-15(12)13/h1-2,4-8,10H,3,9,11H2,(H,18,20)
InChIKeyAWCGLRMDXFWECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide: A Defined TRPV1-Modulator Scaffold for Pain and Oncology Research


N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide (CAS 1235353-82-8) is a hybrid heterocyclic compound that links a quinoline moiety to an isoxazole-5-carboxamide pharmacophore via a flexible n-propyloxy spacer. This specific architecture places it within the class of isoxazole-5-carboxamide derivatives claimed as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a validated target for pain and inflammatory disorders [1]. Quinoline-isoxazole hybrids are recognized for their broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this compound a versatile entry point for structure-activity relationship (SAR) exploration [2].

Why N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide Cannot Be Replaced by Common Analogs in TRPV1 and Cancer Research


Substituting N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide with a closely related analog—such as an ethyl-linked variant, an isoxazole-3-carboxamide regioisomer, or a simplified acetamide derivative—introduces critical changes to molecular flexibility, target engagement geometry, and metabolic stability. The class of isoxazole-5-carboxamides has been specifically patented for TRPV1 modulation, with the 5-carboxamide regioisomer being essential for activity at the vanilloid receptor, as demonstrated by fluorescence-based calcium flux assays in CHO cells expressing human recombinant TRPV1 [1]. Furthermore, quinoline-isoxazole hybrids exhibit linker-length-dependent antiproliferative activity, where the propyl spacer can alter DNA intercalation and photonuclease activity compared to shorter linkers [2]. These interdependent structural features mean that generic substitution risks losing target affinity and downstream biological effects.

Quantitative Differentiation of N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide vs. Closest Analogs


Propyl Linker vs. Ethyl Linker: Impact on TRPV1 Modulator Geometry and Antiproliferative Potential

The n-propyl spacer in N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide provides distinct spatial separation between the quinoline and isoxazole pharmacophores compared to the ethyl-linked analog N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide. While direct head-to-head TRPV1 data for these specific compounds have not been published, the isoxazole-5-carboxamide patent family establishes that the linker length and the amide connectivity are critical for TRPV1 modulation, with activity measured by inhibition of capsaicin-induced calcium flux in CHO cells stably expressing human TRPV1 [1]. In related quinoline-isoxazole hybrid series, the propyl-linked architecture has been associated with enhanced DNA intercalation and photonuclease activity compared to ethyl-linked analogs, suggesting improved target engagement for anticancer applications [2].

TRPV1 antagonist Pain Inflammation

Isoxazole-5-Carboxamide vs. Isoxazole-3-Carboxamide Regioisomer: Distinct TRPV1 Pharmacophore Requirements

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide is the 5-carboxamide regioisomer, which is the specific substitution pattern claimed for TRPV1 modulation. The alternative, 5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide, represents a different regioisomeric series with a distinct pharmacological profile. The patent literature explicitly claims isoxazole-5-carboxamide derivatives (not isoxazole-3-carboxamides) for TRPV1-mediated disorders, implying regiospecific interactions with the vanilloid receptor [1]. The 5-carboxamide orientation allows the amide to act as a hydrogen-bond donor/acceptor in a geometry preferred by the TRPV1 binding pocket, a feature that is disrupted in the 3-carboxamide regioisomer.

TRPV1 Pain Drug Design

Quinoline-Isoxazole Hybrid vs. Non-Quinoline Isoxazole-5-Carboxamides: Enhanced DNA Intercalation and Cytotoxic Potential

The presence of the quinoline moiety in N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide provides DNA intercalation capability that is absent in simpler isoxazole-5-carboxamide derivatives (e.g., N-((1R,3S)-3-hydroxycyclohexyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-5-carboxamide, the reference compound from the TRPV1 patent). Quinoline-isoxazole hybrids have demonstrated photonuclease activity and DNA binding, causing light-induced DNA damage at 360 nm, as confirmed by viscosity measurements and thermal denaturation studies [1]. Furthermore, quinoline-isoxazole derivatives exhibit selective antiproliferative activity against cancer cell lines, with reported IC50 values ranging from 2.1 to 17.89 µM depending on the specific scaffold and cell line tested [2]. The quinoline ring also broadens the biological target spectrum beyond TRPV1, enabling multi-target profiling in oncology research.

Anticancer DNA Intercalation Apoptosis

Target Compound vs. Cyclopropanecarboxamide Analog: Impact of Heteroaromatic Carboxamide on TRPV1 Binding

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide contains an isoxazole ring directly conjugated to the amide, whereas N-(3-(quinolin-8-yloxy)propyl)cyclopropanecarboxamide (CAS 1234896-41-3) replaces the isoxazole with a cyclopropane group. The isoxazole-5-carboxamide scaffold is specifically designed for TRPV1 modulation, with the heterocyclic ring providing both π-stacking interactions and hydrogen-bond acceptor capacity (via the endocyclic oxygen) that are absent in the cyclopropane analog. The cyclopropane derivative cannot engage the TRPV1 pocket in the same manner, as the isoxazole ring is a critical pharmacophoric element validated by the patent series [1]. This structural difference is projected to result in a loss of TRPV1 affinity for the cyclopropanecarboxamide analog.

TRPV1 SAR Pain

Physicochemical Properties: Favorable Drug-Likeness Profile Compared to Heavier Quinoline-Isoxazole Hybrids

With a molecular weight of 297.31 g/mol and a molecular formula of C16H15N3O3, N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide falls within the optimal range for oral drug-likeness (MW < 500) as defined by Lipinski's Rule of Five. In contrast, more complex quinoline-isoxazole hybrids such as those incorporating additional phenyl substituents (e.g., 5-phenyl-N-(3-(quinolin-8-yloxy)propyl)isoxazole-3-carboxamide) have higher molecular weights, potentially compromising solubility and permeability [1]. The physicochemical properties of the target compound were accessed from ChemSpider, confirming a density of 1.3±0.1 g/cm³ and a boiling point of 372.3±15.0 °C at 760 mmHg, consistent with a developable small molecule . These properties make it a more tractable starting point for medicinal chemistry optimization than heavier analogs.

Drug-likeness ADME Physicochemical Properties

Optimal Research and Procurement Scenarios for N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide


TRPV1 Antagonist Hit Identification and SAR Expansion for Pain and Inflammation

As an isoxazole-5-carboxamide derivative with a quinoline substituent, this compound is ideally suited for hit-to-lead campaigns targeting TRPV1-mediated disorders such as neuropathic pain, chronic inflammatory pain, and lower urinary tract disorders [1]. Its propyl-linked architecture offers a distinct SAR vector compared to the reference compound N-((1R,3S)-3-hydroxycyclohexyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-5-carboxamide, allowing exploration of linker length and heteroaryl substitution effects on TRPV1 antagonism.

Quinoline-Isoxazole Hybrid Library Synthesis for Multi-Target Anticancer Profiling

The combination of the quinoline DNA-intercalating moiety and the isoxazole-5-carboxamide pharmacophore makes this compound a valuable building block for constructing focused libraries targeting cancer cell lines. Related quinoline-isoxazole hybrids have demonstrated selective cytotoxicity against hematologic and solid tumor cell lines with IC50 values in the low micromolar range [2]. The target compound serves as a modular intermediate for further functionalization at the isoxazole 3-position or the quinoline ring to optimize selectivity and potency.

Conformational Probing of Quinoline-Containing Bioactive Conjugates via Linker Variation

The flexible n-propyl spacer distinguishes this compound from its ethyl-linked analog, providing an additional degree of conformational freedom. This property is critical for studies investigating the relationship between linker flexibility and biological activity, particularly in DNA binding and photonuclease assays where intercalation geometry depends on spacer length [3]. Researchers can use this compound to systematically probe how the linker length affects quinoline-isoxazole intercalation with DNA and subsequent photo-induced cleavage.

Procurement as a Defined TRPV1 Chemical Probe for In Vitro Target Validation

For laboratories requiring a well-defined chemical probe with a unique quinoline-isoxazole scaffold, this compound offers a patent-backed pharmacophore for TRPV1 studies. Unlike generic isoxazole-5-carboxamides lacking the quinoline substituent, it provides an additional mechanism of action (DNA interaction) that can be leveraged in orthogonal assays to validate target engagement and downstream signaling pathways in pain and cancer models [1].

Quote Request

Request a Quote for N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.